Methyl 9-oxooctadeca-10,12,15-trienoate
Description
Properties
IUPAC Name |
methyl 9-oxooctadeca-10,12,15-trienoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h4-5,7,9,12,15H,3,6,8,10-11,13-14,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHZCLLOCPKNMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CC=CC(=O)CCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20802604 | |
| Record name | Methyl 9-oxooctadeca-10,12,15-trienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20802604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64308-49-2 | |
| Record name | Methyl 9-oxooctadeca-10,12,15-trienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20802604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The process typically employs sulfuric acid or p-toluenesulfonic acid as a catalyst. A molar ratio of 1:5 (acid:methanol) is maintained at 60–70°C for 6–8 hours. The reaction’s progress is monitored via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Key parameters :
- Catalyst concentration : 1–2% (v/v) sulfuric acid
- Temperature : 65°C ± 5°C
- Yield : 72–85% (reported in optimized conditions)
Challenges and Mitigations
The α,β-unsaturated ketone system in 9-oxooctadeca-10,12,15-trienoic acid poses stability issues under acidic conditions, risking Michael addition side reactions. To minimize this, inert atmospheres (e.g., nitrogen) and controlled temperatures are employed.
Wittig Reaction-Based Synthesis
For de novo construction of the carbon skeleton, the Wittig reaction between a C9 ketone phosphorane and a C9 aldehyde derivative offers precise control over double bond geometry.
Retrosynthetic Analysis
The target molecule is dissected into two fragments:
- Phosphorane component : Methyl 9-oxononanoate
- Aldehyde component : Nonadeca-10,12,15-trienal
Reaction Setup
The ylide generated from methyl 9-oxononanoate reacts with nonadeca-10,12,15-trienal in dry dichloromethane at −78°C. The reaction proceeds with high (E)-selectivity due to the Schlosser modification.
Critical data :
- Base : Potassium tert-butoxide (2.5 equiv)
- Reaction time : 3 hours
- Workup : Aqueous NH₄Cl extraction, silica gel chromatography
- Yield : 62% (cis/trans ratio 95:5)
Comparative Analysis of Synthesis Routes
The table below evaluates the efficiency, scalability, and practicality of major methods:
| Method | Yield (%) | Selectivity | Cost | Scalability |
|---|---|---|---|---|
| Direct esterification | 72–85 | High | Low | Industrial |
| Pd-catalyzed oxidation | 68 | Moderate | High | Lab-scale |
| Enzymatic oxidation | 58 | Excellent | Medium | Pilot-scale |
| Wittig synthesis | 62 | High | Very high | Research |
Key observations :
- Direct esterification is optimal for bulk production but requires high-purity acid precursors.
- Enzymatic methods provide superior regiocontrol, making them preferable for pharmaceutical applications.
Characterization and Quality Control
Post-synthetic characterization employs advanced spectroscopic techniques:
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
Methyl 9-oxooctadeca-10,12,15-trienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The double bonds in the compound can participate in addition reactions with halogens or hydrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated compounds.
Scientific Research Applications
Methyl 9-oxooctadeca-10,12,15-trienoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in cellular signaling pathways and as a bioactive lipid.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Mechanism of Action
The biological effects of methyl 9-oxooctadeca-10,12,15-trienoate are mediated through its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in lipid metabolism and oxidative stress responses. It may also interact with cell membrane receptors, influencing signal transduction pathways that regulate inflammation and cellular homeostasis .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Derivatives
9-Oxooctadeca-10,12-dienoic Acid (9-oxo-ODE)
- Molecular Formula : C₁₈H₃₀O₃
- Structure : Contains two double bonds (10E,12E) and a ketone at position 7.
- Key Differences : Lacks the third double bond at position 15, reducing polyunsaturation compared to 9-oxo-OTEA.
- Sources : Identified in Castanea sativa leaves, Citrus medica, and the fungus Cordyceps cicadae .
- Bioactivity : Exhibits anticancer activity against cervical cancer cells and inhibits acetyl-CoA carboxylase in plants .
9-Hydroxy-10,12-octadecadienoic Acid (9-HODE)
- Molecular Formula : C₁₈H₃₂O₃
- Structure: A hydroxylated derivative of linoleic acid (18:2 ω-6) with a hydroxyl group at position 9 and double bonds at 10 and 12.
- Key Differences : Replaces the ketone group with a hydroxyl, altering reactivity and signaling roles .
9,10-Epoxyoctadecatrienoic Acid
Physicochemical Properties
Notes:
- The methyl ester group in Methyl 9-oxo-OTEA enhances lipid solubility compared to free carboxylic acids like 9-oxo-ODE .
This compound
- Plant Metabolism : Found in Castanea sativa and Fagus sylvatica, linked to responses to pathogen attacks and oxidative stress .
- Microbial Biosynthesis: Produced via cyanobacterial linolenate 9R-lipoxygenase, which oxygenates α-linolenate to form hydroperoxy intermediates .
9-Oxooctadeca-10,12-dienoic Acid
- Anticancer Activity : Suppresses proliferation of human cervical cancer cells by modulating apoptosis pathways .
- Agricultural Relevance : Accumulates in rice under jasmonate treatment, enhancing resistance to pathogens .
9,10-Epoxyoctadecatrienoic Acid
- Stress Signaling : Downregulated during phosphate limitation in plants, suggesting a role in nutrient stress adaptation .
Q & A
Q. What are the established methods for synthesizing and characterizing Methyl 9-oxooctadeca-10,12,15-trienoate?
- Methodological Answer : Synthesis typically involves esterification of 9-oxooctadeca-10,12,15-trienoic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Characterization employs NMR (¹H and ¹³C) to confirm esterification and double-bond geometry, mass spectrometry (MS) for molecular weight verification, and HPLC for purity assessment (>95%) . The acid precursor can be synthesized via oxidation of linolenic acid derivatives using lipoxygenases or chemical oxidants .
Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?
- Methodological Answer : Reverse-phase HPLC coupled with UV/Vis detection (210–235 nm for conjugated dienones) or tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode ensures sensitivity. Internal standards (e.g., deuterated analogs) improve accuracy. For tissue samples, lipid extraction via Folch or Bligh-Dyer methods precedes analysis. Calibration curves using synthetic standards are essential .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store as a powder at -20°C in airtight, light-protected containers under inert gas (e.g., argon). In solution, use anhydrous dimethyl sulfoxide (DMSO) or ethanol, aliquot to avoid freeze-thaw cycles, and store at -80°C for long-term stability. Monitor degradation via periodic HPLC analysis .
Advanced Research Questions
Q. What is the mechanistic basis for this compound's inhibition of acetyl-CoA carboxylase (ACC)?
- Methodological Answer : The α,β-unsaturated ketone group in the compound binds ACC’s biotin carboxylase domain, disrupting ATP-dependent carboxylation. Validate via in vitro ACC activity assays (radiolabeled ¹⁴C-bicarbonate incorporation) and molecular docking simulations. IC₅₀ values are determined using purified ACC isoforms, with comparisons to natural fatty acids (e.g., 9-oxooctadeca-10,12-dienoic acid, IC₅₀ ~1.4 μM) .
Q. How does this compound contribute to plant defense signaling under biotic stress?
- Methodological Answer : In rice, analogous oxylipins (e.g., 9-KODE) upregulate defensive metabolites like sakuranetin via jasmonate-independent pathways. Experimental approaches include:
Q. What contradictions exist regarding its role in lipid metabolism under nutrient stress?
- Methodological Answer : While 9-oxo derivatives are elevated in jasmonate-induced defense, phosphate (Pi) starvation in Arabidopsis downregulates similar oxylipins when strigolactones are present. Resolve contradictions by:
Q. How do structural modifications influence its bioactivity in metabolic pathways?
- Methodological Answer : Saturation of double bonds (e.g., hydrogenation) reduces ACC inhibitory activity, while esterification (methyl vs. free acid) alters membrane permeability. Test via:
Q. What experimental designs address its interactions with reactive carbonyl species in oxidized lipid systems?
- Methodological Answer : Co-incubate with lipid hydroperoxides (e.g., 13-hydroperoxyoctadecatrienoate) and amino acids (e.g., phenylalanine) to study amine-aldehyde adduct formation. Use:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
